5-(4-fluorophenyl)-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
The compound 5-(4-fluorophenyl)-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione features a fused bicyclic core comprising pyrrolo[3,4-d][1,2,3]triazole and dione moieties. Key structural elements include:
- A 4-fluorophenyl group at position 5, which may enhance lipophilicity and influence intermolecular interactions.
- A 1,2,4-oxadiazole ring substituted with a 3-methylphenyl group, connected via a methyl bridge. The oxadiazole moiety is known for metabolic stability and hydrogen-bonding capabilities .
- The fused triazole-dione system likely contributes to conformational rigidity, a feature critical for molecular recognition in pharmacological contexts.
Properties
IUPAC Name |
5-(4-fluorophenyl)-3-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN6O3/c1-11-3-2-4-12(9-11)18-22-15(30-24-18)10-26-17-16(23-25-26)19(28)27(20(17)29)14-7-5-13(21)6-8-14/h2-9,16-17H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLISIKBCMXYWCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)F)N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 4-fluorophenyl and 3-methylphenyl derivatives. These intermediates are then subjected to cyclization reactions to form the oxadiazole and pyrrolo[3,4-d][1,2,3]triazole rings. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, scale-up processes are employed to ensure that the compound can be produced in large quantities while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
5-(4-fluorophenyl)-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Substituent Variations
Closely related compounds differ primarily in substituents on the phenyl and oxadiazole rings:
- For example, compounds 4 and 5 (from ) are isostructural but differ in halogen substitution (Cl vs. F), leading to slight adjustments in crystal packing without disrupting the overall conformation .
2.1.2 Core Heterocycle Modifications
- Pyrazolo[3,4-d]pyrimidine Derivatives: Compounds bearing pyrazolo[3,4-d]pyrimidine cores (e.g., from ) share conformational rigidity with the target compound but exhibit distinct electronic profiles due to nitrogen positioning.
- 1,2,3-Triazole-Containing Analogues : Ethynyl estradiol-derived triazoles () demonstrate moderate HepG2 inhibition (IC₅₀ = 17.8 μM), highlighting the triazole moiety’s role in bioactivity .
Crystallographic and Conformational Analysis
- Isostructurality : Compounds 4 and 5 () exhibit identical triclinic (P 1) crystal systems with two independent molecules per asymmetric unit. Despite halogen differences, molecular conformations remain similar, emphasizing the robustness of the core scaffold .
- Crystallography Tools : Structural validation of analogues often employs SHELX (e.g., SHELXL for refinement) and ORTEP-3 for visualization, ensuring accuracy in bond lengths and angles .
Biological Activity
The compound 5-(4-fluorophenyl)-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione exhibits significant biological activity across various domains. This article synthesizes findings from diverse research studies to present an authoritative overview of its pharmacological potentials.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 390.41 g/mol. The structure includes a pyrrolo-triazole core with substituents that enhance its biological activity.
| Property | Value |
|---|---|
| Boiling Point | 574.4 ± 60.0 °C |
| Density | 1.30 ± 0.1 g/cm³ |
| pKa | 7.27 ± 0.50 |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent . In vitro tests against various cancer cell lines have shown promising results:
- Cell Lines Tested : MCF-7 (breast cancer) and A549 (lung cancer).
- Mechanism of Action : The compound induces apoptosis and inhibits tubulin polymerization, disrupting microtubule networks essential for cell division .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens:
- Tested Bacteria : Staphylococcus aureus and Escherichia coli.
- Inhibition Concentration : Significant efficacy was observed with IC50 values indicating potent antibacterial effects .
Anti-inflammatory and Analgesic Effects
The compound exhibits both anti-inflammatory and analgesic properties , making it a candidate for therapeutic applications in pain management:
- Mechanism : Inhibition of pro-inflammatory cytokines and mediators has been documented in several studies .
Antioxidant Activity
The antioxidant potential of the compound has been evaluated through various assays:
- Assay Types : DPPH radical scavenging assay.
- Results : High radical scavenging activity was noted, indicating its potential in oxidative stress-related conditions .
Study on Anticancer Effects
A detailed study published in MDPI assessed the anticancer properties of similar compounds and found that modifications in the oxadiazole and triazole moieties significantly influenced their cytotoxicity against cancer cells .
Research on Antimicrobial Activity
Another investigation focused on the synthesis of related triazole derivatives showed that compounds with similar structures exhibited strong antimicrobial effects against Candida species compared to traditional antifungal agents like ketoconazole .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
